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Compound of Interest

Compound Name: (R)-2-Amino-1-phenylethanol

Cat. No.: B152255

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of Spectroscopic Data

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic data for (R)-2-Amino-1-phenylethanol, a chiral building block of
significant interest in pharmaceutical synthesis. This analysis is supplemented with data from
its enantiomer, (S)-2-Amino-1-phenylethanol, and the related achiral compound, 2-Amino-2-
phenylethanol, to offer a comprehensive spectroscopic reference.

Spectroscopic Data Comparison

The following tables summarize the key *H NMR, 13C NMR, and IR spectroscopic data for
(R)-2-Amino-1-phenylethanol and its selected alternatives. This allows for a direct
comparison of their structural and vibrational characteristics.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound H-C(OH) H2-C(N) Ar-H NH:2 OH
(R)-2-Amino-
1- ~2.8 & ~3.0
~4.6 (dd) ~7.2-7.4 (m) brs brs
phenylethano (m)
I
(S)-2-Amino-
1- ~2.8&~3.0
~4.6 (dd) ~7.2-7.4 (m) brs brs
phenylethano (m)
I
2-Amino-2-
3.70 & 3.53
phenylethano  4.01 (1) ) 7.25-7.32 (m)  2.68 (brs)
m

I[1]

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound C-OH C-NH2 Aromatic C
(R)-2-Amino-1-
~75 ~48 ~126-142
phenylethanol
(S)-2-Amino-1-
~75 ~48 ~126-142
phenylethanol
2-Amino-1- 128.7,131.5, 131.7,
724 48.0
phenylethanol[2] 142.3
Table 3: Key IR Absorption Bands (cm™?)
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Functional Group

(R)-2-Amino-1-
phenylethanol

(S)-2-Amino-1-
phenylethanol

2-Amino-2-

phenylethanol

O-H Stretch (Alcohol)

~3300-3400 (broad)

~3300-3400 (broad)

~3300-3400 (broad)

N-H Stretch (Amine)

~3200-3300 (medium)

~3200-3300 (medium)

~3200-3300 (medium)

C-H Stretch

(Aromatic)

~3000-3100 (medium)

~3000-3100 (medium)

~3000-3100 (medium)

C-H Stretch (Aliphatic)

~2850-2950 (medium)

~2850-2950 (medium)

~2850-2950 (medium)

C=C Stretch

(Aromatic)

~1450-1600 (multiple
bands)

~1450-1600 (multiple
bands)

~1450-1600 (multiple
bands)

C-0O Stretch (Alcohol)

~1050-1150 (strong)

~1050-1150 (strong)

~1050-1150 (strong)

C-N Stretch (Amine)

~1000-1250 (medium)

~1000-1250 (medium)

~1000-1250 (medium)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are based on standard laboratory practices and can be adapted for specific

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh 5-10 mg of the analyte for *H NMR or 20-50 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de).

o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Data Acquisition:

o Spectrometer: 400 MHz or higher field instrument.

o Pulse Sequence: Standard single-pulse sequence.
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[e]

Spectral Width: 12-15 ppm.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on sample concentration.

o Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

e 13C NMR Data Acquisition:
o Spectrometer: 100 MHz or higher.
o Pulse Sequence: Proton-decoupled single-pulse sequence.
o Spectral Width: 0-220 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-10 seconds.
o Number of Scans: 1024 or more, depending on sample concentration.

o Referencing: Solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid or liquid sample directly onto the center of the ATR
crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.
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o FTIR Data Acquisition:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond
or germanium ATR accessory.

o Spectral Range: 4000-400 cm™1,
o Resolution: 4 cm~1.
o Number of Scans: 16-32.

o Background: A background spectrum of the clean, empty ATR crystal should be collected
before analyzing the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and comparing the
spectroscopic data as described in this guide.
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Caption: Experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. (S)-(+)-2-Phenylglycinol(20989-17-7) 1H NMR [m.chemicalbook.com]
e 2. bmse000307 2-Amino-1-phenylethanol at BMRB [bmrb.io]

 To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Profile of
(R)-2-Amino-1-phenylethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152255#spectroscopic-data-for-r-2-amino-1-
phenylethanol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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